molecular formula C22H20FN3O2S2 B2536879 2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine CAS No. 691858-15-8

2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine

Cat. No.: B2536879
CAS No.: 691858-15-8
M. Wt: 441.54
InChI Key: KRNOBUVQBORWEP-UHFFFAOYSA-N
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Description

2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine is a useful research compound. Its molecular formula is C22H20FN3O2S2 and its molecular weight is 441.54. The purity is usually 95%.
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Biological Activity

2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Chemical Formula : C18H20F1N3O2S1
  • Molecular Weight : 357.43 g/mol
  • Structure : The compound features a quinazolinimine core with a fluorobenzylsulfanyl substituent and methoxy groups that enhance its lipophilicity and bioavailability.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent and as an inhibitor of specific enzymes. Below are the key findings from various studies.

Anticancer Activity

  • Mechanism of Action :
    • The compound has shown promising results in inhibiting tumor cell proliferation. It appears to induce apoptosis in cancer cells through the activation of caspases, leading to cell cycle arrest at the G2/M phase .
    • In vitro studies demonstrated that it could inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
  • Case Studies :
    • A recent study reported that treatment with this compound resulted in a tumor growth inhibition (TGI) of approximately 48% in xenograft models, suggesting its effectiveness in vivo .
    • Another investigation highlighted its synergistic effects when combined with other chemotherapeutics, enhancing overall anticancer efficacy .

Enzyme Inhibition

  • HDAC Inhibition :
    • The compound has been identified as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC3, which plays a critical role in cancer progression and epigenetic regulation .
    • The selectivity for HDAC isoforms was confirmed through enzymatic assays, indicating that this compound could serve as a lead for developing selective HDAC inhibitors.
  • Sodium-Dependent Glucose Transporter Inhibition :
    • Preliminary findings suggest that derivatives of this compound may act as inhibitors of sodium-dependent glucose transporters (SGLTs), which are crucial targets for managing diabetes . This activity could lead to applications in metabolic disorders beyond oncology.

Research Findings Summary

Study FocusKey FindingsReference
Anticancer ActivityInduces apoptosis; significant IC50 values against HepG2 and MCF-7 cells
Tumor Growth InhibitionTGI of ~48% in xenograft models
HDAC SelectivityPotent inhibitor of HDAC3; potential for selective drug development
SGLT InhibitionPossible role in glucose metabolism regulation

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)quinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S2/c1-27-19-10-17-18(11-20(19)28-2)25-22(30-13-14-5-7-15(23)8-6-14)26(21(17)24)12-16-4-3-9-29-16/h3-11,24H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNOBUVQBORWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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